molecular formula C14H24N4O4 B14609279 1-Formyl-L-prolyl-L-leucylglycinamide CAS No. 57836-06-3

1-Formyl-L-prolyl-L-leucylglycinamide

Cat. No.: B14609279
CAS No.: 57836-06-3
M. Wt: 312.36 g/mol
InChI Key: PTSPUQZSDANREW-QWRGUYRKSA-N
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Description

1-Formyl-L-prolyl-L-leucylglycinamide is a tripeptide compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its ability to modulate dopamine receptors, particularly the D2 receptor, which plays a crucial role in the central nervous system. The compound’s structure consists of a formyl group attached to the L-prolyl-L-leucylglycinamide sequence, which contributes to its unique biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Formyl-L-prolyl-L-leucylglycinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the desired tripeptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Formyl-L-prolyl-L-leucylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Formyl-L-prolyl-L-leucylglycinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Formyl-L-prolyl-L-leucylglycinamide involves its interaction with dopamine D2 receptors. The compound acts as a positive allosteric modulator, enhancing the binding affinity of dopamine to its receptor. This modulation occurs through the stabilization of the receptor’s active conformation, leading to increased receptor activity. The molecular targets include the dopamine D2 receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its formyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to modulate dopamine receptors compared to its non-formylated counterparts .

Properties

CAS No.

57836-06-3

Molecular Formula

C14H24N4O4

Molecular Weight

312.36 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-formylpyrrolidine-2-carboxamide

InChI

InChI=1S/C14H24N4O4/c1-9(2)6-10(13(21)16-7-12(15)20)17-14(22)11-4-3-5-18(11)8-19/h8-11H,3-7H2,1-2H3,(H2,15,20)(H,16,21)(H,17,22)/t10-,11-/m0/s1

InChI Key

PTSPUQZSDANREW-QWRGUYRKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C=O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C=O

Origin of Product

United States

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